molecular formula C23H23ClN2O3S B12477700 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,4-dimethylphenyl)benzamide

4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,4-dimethylphenyl)benzamide

Cat. No.: B12477700
M. Wt: 443.0 g/mol
InChI Key: WLTHHZFDAKVKOF-UHFFFAOYSA-N
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Description

4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4-DIMETHYLPHENYL)BENZAMIDE is an organic compound known for its complex structure and potential applications in various scientific fields. This compound contains a benzamide core with multiple substituents, including a chlorophenyl group and a methanesulfonamido group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4-DIMETHYLPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-chlorobenzylamine with methanesulfonyl chloride to form the methanesulfonamido intermediate. This intermediate is then reacted with 2,4-dimethylbenzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4-DIMETHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4-DIMETHYLPHENYL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in studies of reaction mechanisms.

    Biology: The compound’s interactions with biological molecules make it useful in biochemical assays and drug development.

    Medicine: Potential therapeutic applications include its use as a lead compound in the development of new pharmaceuticals.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4-DIMETHYLPHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4-DIMETHYLPHENYL)BENZAMIDE stands out due to its specific substituents, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H23ClN2O3S

Molecular Weight

443.0 g/mol

IUPAC Name

4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethylphenyl)benzamide

InChI

InChI=1S/C23H23ClN2O3S/c1-16-8-13-22(17(2)14-16)25-23(27)18-9-11-20(12-10-18)26(30(3,28)29)15-19-6-4-5-7-21(19)24/h4-14H,15H2,1-3H3,(H,25,27)

InChI Key

WLTHHZFDAKVKOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3Cl)S(=O)(=O)C)C

Origin of Product

United States

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